molecular formula C10H22Cl2N2 B12948628 (1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride

(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride

Katalognummer: B12948628
Molekulargewicht: 241.20 g/mol
InChI-Schlüssel: JEZSVPQQFFKRDU-CDEWPDHBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be beneficial in drug design.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride typically involves a multi-step process. One common method includes the formation of the spirocyclic ring system through a cyclization reaction. The starting materials often include a suitable amine and a ketone or aldehyde, which undergo a cyclization reaction in the presence of a Lewis acid catalyst . The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .

Wissenschaftliche Forschungsanwendungen

(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of (1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for selective binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the spirocyclic ring. This confers distinct physicochemical properties and biological activities, making it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C10H22Cl2N2

Molekulargewicht

241.20 g/mol

IUPAC-Name

(3S,4S)-3-methyl-8-azaspiro[4.5]decan-4-amine;dihydrochloride

InChI

InChI=1S/C10H20N2.2ClH/c1-8-2-3-10(9(8)11)4-6-12-7-5-10;;/h8-9,12H,2-7,11H2,1H3;2*1H/t8-,9-;;/m0../s1

InChI-Schlüssel

JEZSVPQQFFKRDU-CDEWPDHBSA-N

Isomerische SMILES

C[C@H]1CCC2([C@H]1N)CCNCC2.Cl.Cl

Kanonische SMILES

CC1CCC2(C1N)CCNCC2.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.